Yoda1

Übersicht

Beschreibung

Yoda 1 is a synthetic small molecule known for its role as an agonist of the mechanosensitive ion channel Piezo1. This compound has been instrumental in the study of Piezo1, which is involved in various physiological processes such as blood pressure regulation and red blood cell volume control .

Wissenschaftliche Forschungsanwendungen

Yoda 1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Werkzeugverbindung verwendet, um die Öffnungsmechanismen von Piezo1-Kanälen zu untersuchen.

Biologie: Hilft beim Verständnis der Rolle von Piezo1 in der Mechanotransduktion, die für verschiedene zelluläre Prozesse entscheidend ist.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei Erkrankungen im Zusammenhang mit der Blutdruckregulation und der Kontrolle des roten Blutkörperchenvolumens untersucht.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Medikamente, die auf mechanosensitive Ionenkanäle abzielen .

5. Wirkmechanismus

Yoda 1 aktiviert Piezo1 durch Bindung an eine allosterische Stelle, die sich in der Mechanosensordomäne des Kanals befindet. Diese Bindung stabilisiert die offene Konformation von Piezo1 und erleichtert den Einstrom von Calciumionen. Die Aktivierung von Piezo1 durch Yoda 1 ist unabhängig von mechanischen Reizen, was es zu einem wertvollen Werkzeug macht, um die Funktion und Regulation des Kanals zu untersuchen .

Ähnliche Verbindungen:

GsMTx4: Ein Peptid, das Piezo1-Kanäle hemmt.

Rutheniumrot: Ein unspezifischer Blocker von mechanosensitiven Ionenkanälen.

Gadoliniumchlorid: Ein weiterer unspezifischer Blocker, der in Mechanotransduktionsstudien verwendet wird

Einzigartigkeit von Yoda 1: Im Gegensatz zu anderen Verbindungen, die Piezo1 hemmen, ist Yoda 1 einzigartig in seiner Fähigkeit, den Kanal selektiv zu aktivieren. Dies macht es zu einem unschätzbaren Werkzeug, um die physiologischen und pathologischen Rollen von Piezo1 zu untersuchen sowie um potenzielle Therapeutika zu entwickeln, die auf diesen Kanal abzielen .

Wirkmechanismus

Target of Action

Yoda1 is a synthetic small molecule that acts as an agonist for both human and mouse Piezo1 . Piezo1 is a mechanosensitive ion channel that is activated by various types of mechanical stimuli and functions as a biological pressure sensor in both vertebrates and invertebrates .

Mode of Action

this compound interacts with Piezo1 by binding to an allosteric pocket located in the putative mechanosensory domain, approximately 40Å away from the central pore . This interaction correlates with increased tension-induced motions of the this compound-bound subunit . This compound acts as a molecular wedge, facilitating force-induced conformational changes, effectively lowering the channel’s mechanical threshold for activation .

Biochemical Pathways

The activation of Piezo1 by this compound leads to the opening of the channel and allows the flow of ions such as calcium, potassium, and sodium . This ion movement generates the electrical response of the cell to the applied force . The presence of this compound affects the sensitivity and the inactivation kinetics of mechanically induced responses .

Pharmacokinetics

It is known that this compound can activate piezo1 channels in the absence of other cellular components , suggesting that it may have good bioavailability.

Result of Action

The activation of Piezo1 by this compound has several molecular and cellular effects. It increases the cell’s sensitivity to mechanical stimuli and slows the inactivation phase of transient currents . It also partially activates channels in the absence of external pressure .

Action Environment

The action of this compound is influenced by the mechanical environment of the cell. For instance, this compound can activate Piezo1 channels in the absence of mechanical stimulation . The presence of mechanical forces, such as increased membrane tension, can further enhance the activation of piezo1 by this compound .

Biochemische Analyse

Biochemical Properties

Yoda1 plays a crucial role in biochemical reactions by activating Piezo1 channels. It interacts with the Piezo1 protein, affecting its sensitivity and inactivation kinetics. Functional studies have shown that this compound can activate Piezo1 channels in the absence of other cellular components, indicating a direct interaction with the protein . This interaction is essential for understanding the mechanotransduction processes mediated by Piezo1.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound affects the sensitivity of Piezo1 channels to mechanical stimuli, thereby altering the cellular response to mechanical forces . This modulation can impact various cellular processes, including calcium influx, which is crucial for numerous cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with the Piezo1 protein. This compound acts as an agonist, binding to Piezo1 and inducing conformational changes that open the ion channel. This activation allows ions such as calcium to flow into the cell, triggering downstream signaling pathways . Additionally, this compound affects the inactivation kinetics of Piezo1, prolonging the channel’s open state and enhancing its response to mechanical stimuli.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is stable and can maintain its activity over extended periods. Prolonged exposure to this compound can lead to desensitization of Piezo1 channels, reducing their responsiveness to mechanical stimuli . This temporal effect is crucial for understanding the long-term impact of this compound on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively activates Piezo1 channels without causing adverse effects. At high doses, this compound can induce toxic effects, including excessive calcium influx and cellular damage . These dosage-dependent effects are essential for determining the therapeutic potential and safety of this compound in clinical applications.

Metabolic Pathways

This compound is involved in metabolic pathways that regulate ion channel activity. It interacts with enzymes and cofactors that modulate the function of Piezo1 channels. For example, this compound can influence the metabolic flux of calcium ions, affecting cellular calcium homeostasis . Understanding these metabolic pathways is crucial for elucidating the broader impact of this compound on cellular metabolism.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in target cells, enhancing its efficacy in activating Piezo1 channels . The transport and distribution mechanisms are vital for optimizing the delivery and therapeutic potential of this compound.

Subcellular Localization

The subcellular localization of this compound is primarily associated with the plasma membrane, where Piezo1 channels are located. This compound’s activity and function are influenced by its localization, as it needs to be in proximity to Piezo1 to exert its effects . Additionally, post-translational modifications of Piezo1 may direct this compound to specific cellular compartments, further modulating its activity.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern .

Industrielle Produktionsverfahren: Während spezifische industrielle Produktionsverfahren für Yoda 1 nicht umfassend dokumentiert sind, folgt die Synthese im Allgemeinen den Verfahren im Labormaßstab mit Optimierung für die großtechnische Produktion. Dies umfasst die Sicherstellung hoher Reinheit und Ausbeute durch Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) und Umkristallisation .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Yoda 1 unterliegt aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie des Thiadiazol- und Pyrazinrings hauptsächlich Substitutionsreaktionen. Es kann unter bestimmten Bedingungen auch an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Umfassen typischerweise Nucleophile oder Elektrophile, die mit den Thiadiazol- oder Pyrazinringen reagieren.

Oxidationsreaktionen: Können mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat durchgeführt werden.

Reduktionsreaktionen: Umfassen oft Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid

Hauptprodukte: Die bei diesen Reaktionen entstehenden Hauptprodukte hängen von den verwendeten Reagenzien und Bedingungen ab. So können Substitutionsreaktionen Derivate ergeben, die unterschiedliche funktionelle Gruppen am Thiadiazol- oder Pyrazinring tragen .

Vergleich Mit ähnlichen Verbindungen

GsMTx4: A peptide that inhibits Piezo1 channels.

Ruthenium Red: A non-specific blocker of mechanosensitive ion channels.

Gadolinium Chloride: Another non-specific blocker used in mechanotransduction studies

Uniqueness of Yoda 1: Unlike other compounds that inhibit Piezo1, Yoda 1 is unique in its ability to selectively activate the channel. This makes it an invaluable tool for probing the physiological and pathological roles of Piezo1, as well as for developing potential therapeutic agents targeting this channel .

Eigenschaften

IUPAC Name |

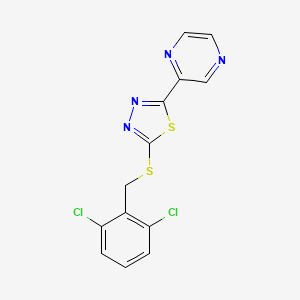

2-[(2,6-dichlorophenyl)methylsulfanyl]-5-pyrazin-2-yl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N4S2/c14-9-2-1-3-10(15)8(9)7-20-13-19-18-12(21-13)11-6-16-4-5-17-11/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQNXBSYSQXSXPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CSC2=NN=C(S2)C3=NC=CN=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301337271 | |

| Record name | Yoda1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301337271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

448947-81-7 | |

| Record name | YODA-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0448947817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Yoda1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301337271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | YODA-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TW6GF9RW6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.